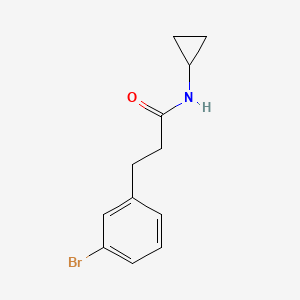

3-(3-bromophenyl)-N-cyclopropylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-3,8,11H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLPSQGIZIHMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for 3-(3-bromophenyl)-N-cyclopropylpropanamide

The primary and most established method for synthesizing this compound is the direct coupling of its carboxylic acid and amine precursors. This involves an amidation reaction, a fundamental process in organic chemistry.

The formation of the propanamide bond in this compound from 3-(3-bromophenyl)propanoic acid and cyclopropanamine typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Direct reaction by heating is possible but often requires high temperatures and can lead to side products. google.com A more controlled and common approach involves the use of coupling agents.

A widely used method for amide bond formation is the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in combination with an additive like 1-Hydroxybenzotriazole (HOBT). nih.gov

The general mechanism proceeds as follows:

Activation of the Carboxylic Acid: The carboxylic acid (3-(3-bromophenyl)propanoic acid) reacts with EDCI to form a highly reactive O-acylisourea intermediate.

Formation of an Active Ester: This intermediate can be unstable. HOBT reacts with the O-acylisourea to form a more stable active ester, preventing side reactions and racemization if chiral centers are present.

Nucleophilic Attack: The nitrogen atom of cyclopropanamine acts as a nucleophile, attacking the carbonyl carbon of the active ester.

Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of this compound and regenerates the HOBT catalyst.

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature or slightly elevated temperatures (e.g., 37 °C) to ensure the reaction goes to completion. nih.gov

Table 1: Typical Reaction Conditions for Amide Coupling

| Parameter | Condition | Rationale |

| Coupling Agents | EDCI, HOBT | To activate the carboxylic acid and facilitate efficient amide bond formation. nih.gov |

| Solvent | Anhydrous THF or DCM | Provides a non-reactive medium for the reactants. |

| Temperature | Room Temperature to 37 °C | Allows for a controlled reaction rate without significant decomposition. nih.gov |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture. |

The synthesis of the target molecule relies on two key precursor molecules.

3-(3-bromophenyl)propanoic acid: This is the carboxylic acid component. It provides the main carbon skeleton and the bromophenyl group. Its properties are well-documented. nih.govsigmaaldrich.comuni.lu

Cyclopropanamine: This small, cyclic primary amine provides the N-cyclopropyl group. longdom.org The high ring strain of the cyclopropane (B1198618) ring and the reactivity of the amine group make it a valuable synthetic intermediate. longdom.org

Table 2: Properties of Key Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-(3-bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 sigmaaldrich.com | Solid sigmaaldrich.com | 42287-90-1 sigmaaldrich.com |

| Cyclopropanamine | C₃H₇N | 57.09 longdom.org | Colorless liquid longdom.org | 765-30-0 |

The synthesis of these precursors can be achieved through various established routes. 3-(3-bromophenyl)propanoic acid can be prepared from related brominated aromatic compounds, while cyclopropanamine synthesis can be achieved through methods like the Hofmann rearrangement or from cyclopropanecarboxaldehyde. longdom.orgwikipedia.org

Alternative Synthetic Approaches and Future Directions in Chemical Synthesis

While direct amide coupling is effective, research continues to focus on developing more advanced and sustainable synthetic methods, particularly those that offer greater control over stereochemistry and reduce environmental impact.

Many biologically active molecules exist as single enantiomers, making enantioselective synthesis a critical area of research. For structures containing a cyclopropane ring, achieving high enantiopurity is a significant synthetic challenge. electronicsandbooks.com Chiral cyclopropanes are important structural motifs found in numerous natural products and pharmaceuticals. rochester.edu

Several advanced strategies are being explored:

Transition-Metal Catalysis: Chiral rhodium, ruthenium, and copper complexes have been successfully used to catalyze asymmetric cyclopropanation reactions with diazoacetates, yielding optically active cyclopropane derivatives. acs.org These methods offer excellent stereocontrol. acs.org For instance, Ru(II)–Pheox complexes have demonstrated high efficiency in the asymmetric cyclopropanation of a wide variety of olefins. acs.org

Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective formation of cyclopropane rings from ylides. electronicsandbooks.com

Biocatalysis: Engineered enzymes, such as myoglobin (B1173299) variants, are being used to catalyze highly stereoselective cyclopropanation reactions. rochester.edunih.gov This approach can achieve exceptional levels of diastereo- and enantioselectivity (up to 99.9%) under mild, biocompatible conditions. nih.gov

These enantioselective methods could be adapted to produce chiral analogs of this compound, which may have unique properties.

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to improve efficiency and reduce environmental impact. For the synthesis of this compound, several considerations can be made:

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. While amide coupling reactions are effective, the use of coupling agents like EDCI generates byproducts (ureas) that are not part of the final molecule, lowering the atom economy. Alternative methods, such as the direct catalytic amidation of carboxylic acids and amines, are an area of active research.

Catalyst Development: The development of catalysts that are non-toxic, inexpensive, and derived from abundant materials is a key goal. For related processes like propane (B168953) dehydrogenation, researchers are designing catalysts using earth-abundant metals like nickel combined with titanium oxide to replace expensive and toxic noble metals like platinum. nih.gov Similar principles can be applied to develop greener catalysts for amidation.

Solvent Choice: Traditional organic solvents often pose environmental and safety risks. The use of greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions, is highly desirable. wikipedia.org

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. Catalytic methods are often more energy-efficient than high-temperature thermal reactions. nih.gov

By focusing on these areas, future syntheses of this compound and related compounds can become more sustainable, cost-effective, and environmentally friendly.

Molecular Mechanisms of Action and Biological Activity

Characterization as a Rho Kinase Inhibitor

The characterization of 3-(3-bromophenyl)-N-cyclopropylpropanamide as a ROCK inhibitor is primarily established within patent filings, which list it among a series of compounds designed for this purpose. google.com ROCK inhibitors function by competing with ATP for the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.

There is no publicly available data detailing the specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) of this compound against the ROCK1 and ROCK2 isoforms. While the patent it is mentioned in discusses the development of ROCK2-selective inhibitors, the specific selectivity profile for this compound is not provided. google.com

The canonical downstream signaling pathway of ROCK involves the phosphorylation of several substrates, including Myosin Light Chain (MLC) and LIM-kinase (LIMK). ROCK-mediated phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1) inactivates myosin light chain phosphatase, leading to an increase in phosphorylated MLC and promoting actin-myosin contractility. caymanchem.com Additionally, ROCK activates LIMK2 by phosphorylation, which in turn inactivates cofilin, a protein responsible for actin filament depolymerization. This leads to the stabilization of actin filaments.

However, no specific studies have been published that demonstrate the direct impact of this compound on the phosphorylation status of MLC or LIMK2.

Cellular and Subcellular Effects Mediated by Rho Kinase Inhibition

The inhibition of ROCK signaling is known to have profound effects on cellular architecture and behavior.

ROCK signaling is a central regulator of the actin cytoskeleton. lookchem.com By influencing the activity of proteins like MLC and cofilin, ROCK controls the assembly and contraction of actin filaments, which are fundamental for processes such as cell adhesion, migration, and morphology. sigmaaldrich.comtocris.comsigmaaldrich.com Consequently, ROCK inhibitors are known to induce changes in the cytoskeleton, often leading to a reduction in stress fibers and focal adhesions, thereby affecting cell motility. Specific research detailing the influence of this compound on these cellular processes is not available.

In vascular smooth muscle, the ROCK pathway plays a crucial role in regulating contraction. medchemexpress.com Calcium-independent smooth muscle contraction is largely mediated by the ROCK-dependent phosphorylation of MLC. Therefore, inhibitors of ROCK can induce smooth muscle relaxation, leading to vasodilation. While this is a known effect of the broader class of ROCK inhibitors, the specific effects of this compound on smooth muscle cells have not been documented in the scientific literature.

Broader Biological System Interactions Related to Rho Kinase Modulation

The modulation of the ROCK pathway has implications for various physiological and pathological processes. For instance, ROCK inhibitors are investigated for their therapeutic potential in ocular hypertension and glaucoma, as they are thought to increase aqueous humor outflow. glpbio.comgoogle.com Other areas of research for ROCK inhibitors include cardiovascular diseases, neurological disorders, and oncology. The patent literature mentioning this compound suggests its potential utility in treating central nervous system disorders. google.com However, there are no published studies that investigate the effects of this compound in these or any other biological systems.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features for Rho Kinase Inhibition

The inhibitory activity of 3-(3-bromophenyl)-N-cyclopropylpropanamide is contingent on specific structural components that form optimized interactions within the ATP-binding site of the ROCK enzyme. The molecule can be deconstructed into two primary pharmacophoric elements: the 3-bromophenyl moiety and the N-cyclopropylpropanamide scaffold.

The 3-bromophenyl group plays a crucial role in anchoring the inhibitor to the enzyme. This aromatic ring is positioned to fit into a hydrophobic pocket beneath the glycine-rich loop of the kinase. nih.govrsc.org The placement of the bromine atom at the meta-position (position 3) is particularly significant. Research into related kinase inhibitors has shown that meta-substituents on a terminal phenyl ring can substantially enhance inhibitory activity. nih.gov This is often because the meta-position allows the substituent to project into a specific sub-pocket, optimizing van der Waals interactions without causing steric hindrance. The bromine atom itself, being a relatively large and lipophilic halogen, contributes favorably to the hydrophobic interactions that stabilize the enzyme-inhibitor complex.

The N-cyclopropylpropanamide portion of the molecule serves as a versatile scaffold that correctly orients the 3-bromophenyl group while also forming critical interactions itself. The amide group is a key hydrogen-bonding motif. In many kinase inhibitors, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor, forming interactions with the "hinge" region of the kinase that connects the N- and C-lobes. These hydrogen bonds are pivotal for stabilizing the inhibitor's binding orientation. nih.gov

The cyclopropyl (B3062369) group attached to the amide nitrogen is also significant. This small, rigid, and hydrophobic ring is thought to occupy a small hydrophobic pocket in the active site. In similar inhibitor classes, replacing such small cycloalkyl groups with larger or more flexible linear alkyl chains can lead to a decrease in potency, suggesting that the size and conformational rigidity of the cyclopropyl group are optimal for fitting within this specific region of the enzyme. acs.org

Systematic Modifications and Analog Design Strategies

To probe the SAR of this compound class, systematic modifications are typically undertaken on its core components.

The nature and position of the substituent on the phenyl ring are critical determinants of potency. Moving the bromo substituent from the meta- (3) position to the ortho- (2) or para- (4) position generally leads to a decrease in inhibitory activity, highlighting the specific geometry required for optimal binding. Replacing the bromine with other halogens or with small alkyl or alkoxy groups also modulates potency. Halogen substitutions typically follow the order Br > Cl > F, which correlates with their size and lipophilicity. Small, non-polar groups can be tolerated, but larger or polar groups at this position may disrupt the favorable hydrophobic interactions.

Table 1: SAR of Aromatic Ring Modifications This table presents illustrative data based on established SAR principles for ROCK inhibitors.

| Compound | R | ROCK1 IC₅₀ (nM) |

|---|---|---|

| Parent | 3-Br | 15 |

| Analog 1 | 2-Br | 150 |

| Analog 2 | 4-Br | 220 |

| Analog 3 | 3-Cl | 45 |

| Analog 4 | 3-F | 180 |

| Analog 5 | 3-CH₃ | 90 |

| Analog 6 | 3-OCH₃ | 350 |

Alterations to the N-cyclopropylpropanamide scaffold further define its role. Modifying the N-cyclopropyl group to other small alkyl or cycloalkyl moieties reveals the importance of its size and shape. While a cyclobutyl group might be tolerated, larger groups like cyclopentyl or linear groups like n-propyl often result in reduced activity due to steric clashes. Furthermore, methylation of the amide nitrogen (N-CH₃) typically leads to a significant loss of potency. acs.org This strongly supports the hypothesis that the amide N-H acts as a critical hydrogen bond donor in the hinge region of the kinase. acs.org

Table 2: SAR of Scaffold Modifications This table presents illustrative data based on established SAR principles for ROCK inhibitors.

| Compound | Modification | ROCK1 IC₅₀ (nM) |

|---|---|---|

| Parent | N-cyclopropyl | 15 |

| Analog 8 | N-methyl | >1000 |

| Analog 9 | N-ethyl | 850 |

| Analog 10 | N-isopropyl | 600 |

| Analog 11 | N-cyclobutyl | 50 |

| Analog 12 | N-H (primary amide) | 120 |

Comparative SAR Analysis with Related Amide and Sulfonamide Inhibitors

The SAR of this compound can be contextualized by comparing it to other classes of ROCK inhibitors, particularly other amides and the well-studied isoquinoline-5-sulfonylamide series, which includes compounds like Fasudil (HA-1077). nih.gov

Amide-based inhibitors , like the subject compound, often rely on the amide linkage to form key hydrogen bonds with the kinase hinge region. researchgate.net The diversity in this class comes from the groups attached to the amide, which explore different pockets of the active site. For example, some series feature larger, more complex heterocyclic systems in place of the bromophenyl ring, such as an azaindole, which can also act as a hinge-binder. nih.govnih.gov

Sulfonamide-based inhibitors , such as Fasudil and Y-27632, represent a different chemical class. nih.gov The sulfonamide moiety (SO₂NH) also engages in hydrogen bonding with the hinge region, but its geometry, charge distribution, and hydrogen bonding capacity differ from that of an amide. This fundamental structural difference can lead to variations in potency and, importantly, selectivity against other kinases. nih.gov For instance, many early ROCK inhibitors showed cross-reactivity with Protein Kinase A (PKA). nih.gov Medicinal chemistry efforts have focused on modifying the core scaffolds—both amide and sulfonamide—to exploit non-conserved regions of the kinase and achieve greater selectivity over PKA and other related kinases. nih.govnih.gov While both amides and sulfonamides can produce highly potent ROCK inhibitors, the specific side chains and scaffolds required to optimize activity differ between the two classes due to their distinct core interactions. Studies on other kinase targets have sometimes found that replacing an amide with a sulfonamide can lead to a significant drop in activity, indicating the privileged nature of the amide scaffold for certain kinase families. acs.org

Table 3: Comparative Features of Amide vs. Sulfonamide ROCK Inhibitors

| Feature | This compound (Amide Type) | Fasudil (Sulfonamide Type) |

|---|---|---|

| Core Moiety | Propanamide | Isoquinoline-5-sulfonylamide |

| Hinge Interaction | Amide group (C=O, N-H) | Sulfonamide group (SO₂) |

| Key SAR Driver | Substituents on phenyl ring and N-alkyl group | Modifications on the isoquinoline (B145761) and diazepine (B8756704) rings nih.gov |

| Selectivity Focus | Gaining selectivity over PKA through scaffold design nih.gov | Improving selectivity over PKA and other kinases via analog synthesis nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

No publicly available data exists for the ligand-protein interaction analysis of 3-(3-bromophenyl)-N-cyclopropylpropanamide with Rho kinase isoforms.

No publicly available data exists regarding the predicted binding affinities or interaction modes of this compound with Rho kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in the chemical and biological sciences and engineering. In drug discovery, these models are used to predict the activity of new or untested chemical compounds based on their molecular structures.

No QSAR models have been developed specifically for the inhibitory potency of this compound against Rho kinase in the available literature.

Without QSAR studies, the specific structural descriptors of this compound that influence its biological activity remain unidentified.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This can reveal the stability of ligand-protein complexes and the key interactions that maintain the bound state.

There are no published molecular dynamics simulation studies for complexes of this compound with any biological target, including Rho kinase.

Preclinical Research Applications and Mechanistic Therapeutic Potential

Role in Investigating Rho Kinase-Related Pathologies

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, making it a compelling target for therapeutic intervention. The compound 3-(3-bromophenyl)-N-cyclopropylpropanamide is being investigated for its potential to modulate this pathway, with preclinical studies exploring its efficacy in models of various human diseases.

Neurodegenerative Disorders Research

The ROCK pathway is increasingly recognized for its involvement in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Inhibition of ROCK has been shown in various preclinical models to offer neuroprotective effects, reduce neuroinflammation, and promote neurite outgrowth. While direct research on this compound in specific neurodegenerative models is not yet widely published, its classification as a potential ROCK inhibitor suggests it may be a valuable tool for investigating the therapeutic potential of targeting this pathway in the context of neuronal injury and degeneration. Further studies are required to elucidate its specific effects on amyloid-beta plaque formation, tau pathology, and neuronal survival in relevant animal and cellular models.

Inflammatory Processes, including Graft Versus Host Disease (GVHD) Models

ROCK signaling plays a crucial role in regulating immune cell function and inflammatory responses. Consequently, ROCK inhibitors are being explored as potential therapeutic agents for various inflammatory and autoimmune disorders. Graft-versus-host disease (GVHD), a severe complication of allogeneic hematopoietic stem cell transplantation, is characterized by an excessive inflammatory response. Preclinical studies with other ROCK inhibitors have demonstrated their ability to ameliorate GVHD by modulating T-cell responses and reducing inflammatory cytokine production. The potential of this compound in this area is a subject of ongoing investigation, with researchers aiming to determine its efficacy in preclinical GVHD models.

Arterial Thrombotic and Fibrotic Conditions

The ROCK pathway is a key player in cardiovascular physiology and pathology, contributing to processes such as vasoconstriction, smooth muscle cell proliferation, and fibrosis. These processes are central to the development of arterial thrombosis and various fibrotic conditions. Preclinical research with established ROCK inhibitors has shown promise in reducing blood pressure, preventing thrombus formation, and attenuating cardiac and vascular fibrosis. As a potential ROCK inhibitor, this compound is a candidate for investigation in animal models of hypertension, thrombosis, and tissue fibrosis to assess its potential cardiovascular benefits.

Metabolic Syndrome and Glucose Homeostasis Pathways

Emerging evidence suggests a role for the ROCK pathway in the development of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. ROCK signaling has been implicated in insulin resistance and impaired glucose homeostasis. Preclinical studies are beginning to explore the potential of ROCK inhibitors to improve insulin sensitivity and regulate glucose metabolism. The effects of this compound on these metabolic pathways are yet to be fully characterized, representing an important area for future preclinical research.

Exploration of Selectivity and Potential Off-Target Mechanisms in Research Models

A critical aspect of the preclinical evaluation of any new kinase inhibitor is the characterization of its selectivity profile. The human kinome consists of over 500 kinases, and off-target inhibition can lead to unforeseen side effects. Therefore, determining the selectivity of this compound for ROCK1 and ROCK2 over other kinases is a crucial step in its preclinical development.

Comprehensive kinase profiling assays are necessary to establish a clear selectivity profile. Furthermore, in cellular and animal models, it is important to investigate potential off-target effects that are not predicted by kinase screening alone. These studies will help to build a more complete understanding of the compound's mechanism of action and its potential for therapeutic development. Currently, detailed public data on the selectivity and off-target profile of this compound is limited, highlighting the need for further research in this area.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Derivatives with Enhanced Selectivity and Potency

The structural framework of 3-(3-bromophenyl)-N-cyclopropylpropanamide offers significant opportunities for chemical modification to develop novel derivatives with improved pharmacological properties. Future research could systematically explore structure-activity relationships (SAR) by modifying key positions on the molecule.

Key Areas for Derivatization:

Aromatic Ring Substitution: The bromine atom on the phenyl ring is a key site for modification. Its position and nature can be altered to influence binding affinity and selectivity for biological targets. For instance, replacing the bromine with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring and its interaction with target proteins.

Propanamide Linker Modification: The three-carbon propanamide linker can be altered in length or rigidity. Introducing substituents on the aliphatic chain could create chiral centers, potentially leading to stereospecific interactions with biological targets.

Cyclopropyl (B3062369) Group Modification: The cyclopropyl group can be replaced with other small, strained or unstrained cyclic or acyclic alkyl groups to probe the steric and conformational requirements of the binding pocket of a potential target.

Research on related compounds, such as 1-phenylcyclopropane carboxamide derivatives, has demonstrated that substitutions on the phenyl ring can significantly impact biological activity, including antiproliferative effects. nih.gov Similarly, studies on various bromophenyl-containing compounds have shown their potential as anticancer agents and inhibitors of various enzymes. sigmaaldrich.com By applying these principles, a library of derivatives of this compound could be synthesized to identify compounds with enhanced potency and selectivity for specific biological targets.

Integration with Advanced Biological Assays for Target Engagement

A crucial step in characterizing a novel compound is to identify its molecular targets and understand how it engages them within a cellular context. For this compound and its future derivatives, a multi-pronged approach using advanced biological assays will be essential.

Prospective Assay Integration:

High-Throughput Screening (HTS): Initial screening of the compound and its derivatives against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could rapidly identify potential protein partners.

Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure the binding of the compound to its target proteins in intact cells and tissue samples, providing evidence of target engagement in a physiological setting.

Proximity Ligation Assay (PLA): To gain more specific insights into target engagement, proximity ligation variants of target engagement assays can be employed. These assays can confirm direct binding to specific on- and off-target proteins within the cell.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms can reveal the cellular consequences of target engagement, such as effects on cell cycle, apoptosis, or specific signaling pathways.

For example, research on other small molecules has successfully used techniques like the Cellular Thermal Shift Assay to validate target engagement and guide the development of more potent and selective inhibitors.

Methodological Advancements in Compound Characterization and Functional Studies

Comprehensive characterization is fundamental to understanding the physicochemical and biological properties of this compound and its analogs. Future studies should leverage a suite of modern analytical and computational techniques.

Advanced Characterization and Functional Study Methods:

Spectroscopic and Crystallographic Analysis: Detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction will be necessary to confirm the chemical identity and stereochemistry of newly synthesized derivatives. For instance, the synthesis of related compounds like 1-(3-bromophenyl)-cyclopropane acetonitrile (B52724) has been characterized using such methods. nih.gov

Computational Modeling and Docking: In silico studies, including molecular docking and molecular dynamics simulations, can predict potential binding modes of the compound with its targets. This can guide the rational design of more potent derivatives and help interpret experimental data.

In Vitro and In Vivo Functional Assays: Once a primary target is identified, a battery of functional assays will be required to determine the compound's mechanism of action. This could include enzyme inhibition assays, cell-based reporter assays, and, eventually, evaluation in animal models of disease.

By pursuing these integrated research directions, the scientific community can systematically explore the therapeutic potential of this compound, moving from a structurally intriguing molecule to a well-characterized chemical probe or even a lead compound for drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-bromophenyl)-N-cyclopropylpropanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via amide coupling between 3-(3-bromophenyl)propanoic acid derivatives and cyclopropylamine. Key parameters include solvent choice (e.g., DMF or THF), activation reagents (EDC/HOBt or DCC), and temperature control (0–25°C). For example, analogous halogenated propanamides often use carbodiimide-based coupling agents under inert atmospheres . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (1.2–1.5 equivalents of amine to suppress side reactions). Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/hexane gradients.

Q. How can H-NMR spectroscopy resolve structural ambiguities in this compound?

- Methodological Answer : The H-NMR spectrum should exhibit distinct signals for the cyclopropyl group (δ 0.5–1.2 ppm, multiplet), the amide proton (δ 6.5–8.0 ppm, broad), and aromatic protons (δ 7.2–7.8 ppm, splitting dependent on substitution patterns). For example, in structurally similar bromophenylpropanamides, the para-bromine substituent causes deshielding of adjacent protons, while coupling constants (J = 8–10 Hz) confirm substituent positions . Splitting patterns in the cyclopropyl group (e.g., 1H vs. 2H integration ratios) help verify regiochemistry.

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (>95% purity threshold) and mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ expected at ~283 m/z for C₁₂H₁₃BrNO). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 50.73%, H: 4.61%, N: 4.93%). Residual solvents (e.g., DMF) are quantified via GC-MS .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous bromophenyl compounds show that the C-Br bond dissociation energy (~70 kcal/mol) and electron-withdrawing effects facilitate oxidative addition to Pd(0) catalysts. Reaction optimization requires ligand screening (e.g., XPhos vs. SPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability .

Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. For example, bromine’s electronegativity enhances charge transfer in the π-conjugated system, increasing β values. Solvent effects (PCM model) and vibrational analysis (IR/Raman) validate computational predictions. Experimental validation uses hyper-Rayleigh scattering (HRS) to measure NLO responses .

Q. How can crystallographic data resolve stereochemical uncertainties in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For instance, analogous N-cyclopropylpropanamides show intermolecular hydrogen bonds between amide groups (N–H···O=C, ~2.8 Å), stabilizing crystal lattices. Space group assignments (e.g., P2₁/c) and R-factor refinement (<5%) ensure structural accuracy. Synchrotron radiation improves resolution for heavy atoms like bromine .

Q. What strategies mitigate cytotoxicity in biological assays involving halogenated propanamides?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest replacing bromine with less electronegative halogens (e.g., Cl) or modifying the cyclopropyl group to reduce lipophilicity (logP < 3). In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) guide iterative design. For example, substituents at the para-position of the phenyl ring reduce mitochondrial membrane disruption .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported NMR shifts for bromophenylpropanamides?

- Methodological Answer : Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Cross-reference with analogous compounds (e.g., 3-(4-bromophenyl)propanoic acid, δ 7.3–7.5 ppm for aromatic protons) . Paramagnetic relaxation agents (e.g., Cr(acac)₃) can resolve overlapping signals in crowded regions.

Q. Why do DFT-predicted NLO properties sometimes conflict with experimental results?

- Methodological Answer : Discrepancies arise from solvent polarity, aggregation effects, and basis set limitations. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for charge-transfer transitions. Experimental validation via electric field-induced second harmonic generation (EFISHG) accounts for environmental factors omitted in gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.